molecular formula C21H21N5O2 B2593901 N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1357797-47-7

N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2593901
CAS No.: 1357797-47-7
M. Wt: 375.432
InChI Key: ZXRJSYBNTFLUEP-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide: is a synthetic organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazoloquinoxaline core, which is a fused heterocyclic system, and an acetamide group attached to a 2,4-dimethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves the following steps:

    Formation of the triazoloquinoxaline core: This can be achieved by the cyclization of appropriate precursors such as 2-aminobenzamide and ethyl acetoacetate in the presence of a suitable catalyst like polyphosphoric acid.

    Introduction of the acetamide group: The triazoloquinoxaline intermediate is then reacted with 2,4-dimethylphenyl isocyanate under controlled conditions to form the desired acetamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale cyclization reactions: Utilizing continuous flow reactors to ensure efficient and consistent formation of the triazoloquinoxaline core.

    Automated synthesis: Employing automated synthesis platforms to introduce the acetamide group with high precision and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized triazoloquinoxaline derivatives.

    Reduction: Reduced triazoloquinoxaline derivatives.

    Substitution: Halogenated or alkylated triazoloquinoxaline derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has several applications in scientific research, including:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: Used in studies to understand its interaction with various biological targets and pathways.

    Chemical Biology: Employed as a probe to study enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, leading to inhibition or activation of their functions.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide: can be compared with other triazoloquinoxaline derivatives such as:

Uniqueness

  • Structural Features : The presence of the 2,4-dimethylphenyl moiety and the specific positioning of the acetamide group contribute to its unique chemical and biological properties.
  • Biological Activity : It may exhibit distinct biological activities compared to other similar compounds due to differences in molecular interactions and binding affinities.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-4-18-23-24-20-21(28)25(16-7-5-6-8-17(16)26(18)20)12-19(27)22-15-10-9-13(2)11-14(15)3/h5-11H,4,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRJSYBNTFLUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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